Product packaging for 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole(Cat. No.:CAS No. 1224194-80-2)

3-bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B2946299
CAS No.: 1224194-80-2
M. Wt: 201.067
InChI Key: DRUOMKWRNNSXHW-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

Halogenated pyrazoles are versatile building blocks in organic synthesis. The presence of a halogen atom, such as bromine, on the pyrazole ring provides a reactive handle for a variety of chemical transformations. mdpi.com Due to its pronounced aromatic character, the pyrazole ring can undergo electrophilic substitution reactions, like halogenation, primarily at the 4-position. nih.gov Positions 3 and 5 are typically deactivated to electrophilic attack but are susceptible to nucleophilic substitution. nih.gov

The versatility of halogenated pyrazoles allows for their use in coupling reactions to form new carbon-carbon bonds or in substitution reactions to introduce diverse functional groups. mdpi.comsmolecule.com This functionalization is crucial for creating more complex molecular architectures and for fine-tuning the electronic and steric properties of the final compounds. The strategic incorporation of halogens is a vital tool in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

The Cyclopropylmethyl Moiety as a Privileged Structure in Chemical Research

The cyclopropylmethyl group is a notable structural motif in chemical research, valued for the unique reactivity conferred by its strained three-membered ring. sincerechemicals.comchemicalbook.com This strain enhances the reactivity of the molecule in various chemical reactions, including ring-opening and nucleophilic substitutions. sincerechemicals.com The cyclopropyl (B3062369) group can exert a significant stabilizing effect on an adjacent radical center, a property that has led to its use as a probe in mechanistic studies of chemical and enzymatic reactions.

Incorporating the cyclopropylmethyl moiety into molecular frameworks is a common strategy in drug discovery and the development of agrochemicals and materials. chemicalbook.comnbinno.comsincerechemicals.com Its unique structural and electronic properties can influence the biological activity and physical characteristics of a molecule. This makes it a valuable component for creating novel therapeutics and advanced materials. sincerechemicals.comnbinno.com

Overview of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole within Contemporary Heterocyclic Chemistry Research

This compound is a heterocyclic compound that integrates the key features of both a halogenated pyrazole and a cyclopropylmethyl group. Its structure consists of a pyrazole ring brominated at the 3-position and substituted with a cyclopropylmethyl group at the N1 position. This unique combination of functional groups makes it a useful intermediate and building block in the synthesis of more complex heterocyclic compounds. smolecule.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₉BrN₂
Molecular Weight 199.9949 g/mol
Physical Form Liquid
Boiling Point 258.6 ± 13.0 °C at 760 mmHg
InChI Key DRUOMKWRNNSXHW-UHFFFAOYSA-N

Data sourced from PubChemLite and other chemical suppliers. uni.lusigmaaldrich.com

Table 2: Compound Names Mentioned

Compound Name
This compound
4-bromo-1H-pyrazole
(bromomethyl)cyclopropane
Potassium carbonate
Dimethylformamide (DMF)
Hydrogen peroxide
Potassium permanganate
Sodium borohydride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B2946299 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole CAS No. 1224194-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(cyclopropylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-4-10(9-7)5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUOMKWRNNSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 1 Cyclopropylmethyl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Construction with Targeted Substitution

Building the pyrazole ring from acyclic precursors is a foundational strategy in heterocyclic chemistry. The final substitution pattern is dictated by the choice of starting materials.

The most classic and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgnih.govnih.gov This method involves the reaction of a bidentate nucleophile (hydrazine) with a carbon unit containing two electrophilic centers, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com

To achieve a 3-bromo-substituted pyrazole, a 1,3-biselectrophilic precursor containing a bromine atom or a group that can be converted to bromine is required. For instance, a β-ketoester or a 1,3-diketone bearing a bromine atom at the appropriate position could be reacted with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, can sometimes be a challenge, potentially leading to a mixture of isomers. beilstein-journals.orgmdpi.com

A powerful alternative for constructing the pyrazole ring is the [3+2] dipolar cycloaddition reaction. nih.gov This approach typically involves the reaction of a diazo compound (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.govbohrium.comresearchgate.net The substituents on both the diazo compound and the dipolarophile determine the final substitution pattern of the resulting pyrazole.

For the synthesis of a 3-bromopyrazole precursor, a brominated diazo compound could be reacted with an appropriate alkyne. Alternatively, a diazo compound could be reacted with a brominated alkyne. Visible-light-mediated [3+2] cycloadditions have emerged as a modern, benign approach to facilitate these transformations, expanding the scope and functional group tolerance. nih.gov This method provides a robust tool for generating pyrazoles and can be designed to control the regiochemistry of the final product. bohrium.com

Table 1: Comparison of Pyrazole Ring Construction Strategies
StrategyPrecursorsKey AdvantagesPotential Challenges
Cyclocondensation1,3-Biselectrophiles (e.g., 1,3-diketones) + Hydrazine derivativesReadily available starting materials, well-established procedures. nih.govmdpi.comRegioselectivity issues with unsymmetrical precursors, potentially harsh reaction conditions. beilstein-journals.org
[3+2] CycloadditionDiazo compounds + Alkenes/AlkynesHigh efficiency, good control over substitution, mild reaction conditions available (e.g., visible light). nih.govnih.govAvailability and stability of specific diazo precursors can be a limitation. researchgate.net

Regioselective Functionalization of the Pyrazole Nucleus

An alternative and highly convergent route involves the synthesis of the target molecule by first preparing a pyrazole core and then introducing the required substituents in a stepwise manner. This approach allows for greater flexibility and often provides better control over the final structure.

The direct halogenation of the pyrazole ring is a key step in this synthetic strategy. Pyrazoles can undergo electrophilic substitution, and the position of substitution is influenced by the reaction conditions and any existing substituents. For the synthesis of 3-bromo-1H-pyrazole, direct bromination of the parent pyrazole is a viable method. One documented procedure involves dissolving pyrazole in hydrobromic acid and treating it with an oxidizing agent like potassium dichromate at low temperatures (5-15°C). guidechem.com This method can achieve high yields and selectivity, preventing over-halogenation which can be a common side reaction in the halogenation of nitrogen-containing heterocycles. guidechem.com Other modern methods, including electrochemical C-H bromination, are also being developed to provide environmentally friendly and efficient protocols for such transformations. researchgate.net

Once 3-bromo-1H-pyrazole is obtained, the final step is the introduction of the cyclopropylmethyl group onto one of the ring nitrogen atoms. This is typically achieved through an N-alkylation reaction. The reaction involves treating the 3-bromopyrazole with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in the presence of a base. The choice of base and solvent is crucial for the reaction's success. Common systems include potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). Phase transfer catalysis provides an alternative method that can be performed without solvent, offering high yields and solving common issues in alkylation. researchgate.net For unsymmetrical pyrazoles, N-alkylation can result in a mixture of N1 and N2 isomers. However, the regioselectivity can often be controlled by steric factors, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. researchgate.net In some cases, enzymatic methods using engineered enzymes are being developed to achieve unprecedented regioselectivity (>99%) in pyrazole alkylation. nih.gov

Table 2: Representative Conditions for N-Alkylation of Bromopyrazoles
Pyrazole SubstrateAlkylating AgentBaseSolventReference
4-bromo-1H-pyrazole(bromomethyl)cyclopropaneK2CO3DMF
Generic PyrazoleAlkyl HalidesPotassium tert-butoxideDiethyl ether (with 18-crown-6) researchgate.net
Generic PyrazoleAlkyl HalidesNot specified (PTC)Solvent-free researchgate.net
PTC: Phase Transfer Catalysis; DMF: Dimethylformamide. Note: The conditions for 4-bromo-1H-pyrazole are analogous to the synthesis of the target 3-bromo isomer.

Multi-Component and Tandem Reaction Pathways towards 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole Analogs

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial parts of all starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it ideal for generating libraries of structurally diverse analogs. nih.gov

The synthesis of this compound analogs can be envisioned through MCRs. For example, a three-component reaction could involve cyclopropylmethylhydrazine, a β-dicarbonyl compound, and a brominating agent. An electrocatalytic three-component synthesis of 4-bromopyrazoles has been reported using hydrazine, acetylacetone (B45752), and diethyl bromomalonate, where the pyrazole is formed first and then brominated in situ. sioc-journal.cn A similar strategy could be adapted by choosing precursors that lead to the desired 3-bromo substitution pattern. Tandem or cascade reactions, such as a Sonogashira coupling followed by cyclocondensation, allow for the rapid assembly of complex pyrazoles from simple starting materials in a one-pot fashion. semanticscholar.org These advanced methodologies enable the rapid exploration of chemical space around the core this compound structure, facilitating the discovery of new compounds with potentially valuable properties. rsc.orgmdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 Cyclopropylmethyl 1h Pyrazole

Transformations Involving the Bromine Substituent at C-3

The bromine atom at the C-3 position is a versatile handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions and, to a lesser extent, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and the bromo-substituent at the C-3 position of the pyrazole (B372694) ring is well-suited for such transformations. wikipedia.orgyoutube.com Both Suzuki-Miyaura and Sonogashira couplings are effective methods for derivatizing 3-bromopyrazoles.

The Suzuki-Miyaura coupling involves the reaction of the bromopyrazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form aryl-aryl or aryl-heteroaryl bonds. For 3-bromopyrazoles, catalysts such as those derived from Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands like XPhos have proven effective. rsc.orgresearchgate.net The choice of catalyst and ligand is crucial to achieve high yields and prevent side reactions like debromination. rsc.orgresearchgate.net

The Sonogashira coupling facilitates the formation of a bond between the C-3 position of the pyrazole and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov These reactions are instrumental in synthesizing conjugated enynes and arylalkynes. libretexts.org

Below is a table summarizing typical conditions for these cross-coupling reactions applied to 3-bromopyrazole systems.

Reaction Type Catalyst System Coupling Partner Base Solvent Typical Yield
Suzuki-Miyaura Pd(OAc)₂ / XPhosArylboronic acidK₃PO₄Dioxane/H₂OGood to Excellent nih.gov
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal alkyneEt₃N / PiperidineTHF / DMFGood researchgate.net
Copper-Free Sonogashira Pd(PhCN)₂Cl₂ / P(t-Bu)₃Terminal alkyneCs₂CO₃DioxaneGood libretexts.org

This table presents generalized conditions based on literature for similar 3-bromopyrazole substrates. Actual yields may vary depending on the specific substrates and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

The pyrazole ring itself is electron-rich, and in the case of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole, there are no strong electron-withdrawing groups to sufficiently activate the ring for SNAr. baranlab.org Therefore, direct displacement of the C-3 bromine by common nucleophiles under standard SNAr conditions is generally difficult and inefficient. baranlab.org While pyrazoles can act as leaving groups in some SNAr reactions on highly activated systems, the reverse process is less common. researchgate.net For SNAr to be a viable pathway for this specific compound, derivatization of the pyrazole core with potent electron-withdrawing substituents, for instance at the C-4 or C-5 positions, would likely be necessary. libretexts.org

Reactivity at Unsubstituted Positions of the Pyrazole Core (e.g., C-5)

While the C-3 position is activated for cross-coupling by the bromo substituent, the unsubstituted C-4 and C-5 positions also exhibit reactivity, primarily towards electrophiles. nih.gov In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position due to the electronic influence of the two nitrogen atoms. pharmaguideline.comscribd.comglobalresearchonline.net

However, functionalization at the C-5 position can be achieved through directed metalation strategies. This typically involves deprotonation at the C-5 position using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a lithiated intermediate. This highly reactive organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C-5 position. The directing effect of the N-1 substituent and the electronic nature of the C-3 bromine can influence the regioselectivity of this deprotonation. Subsequent reaction with an electrophile, such as a carboxylating agent (e.g., CO₂) or an alkyl halide, would yield a C-5 substituted pyrazole. uni.lu

Chemical Modifications and Stability of the Cyclopropylmethyl Group

The N-1 cyclopropylmethyl group is generally a stable substituent under many common reaction conditions, including those used for cross-coupling at the C-3 position. The cyclopropyl (B3062369) group is known for its unique electronic and steric properties, which it imparts to the molecule. nih.gov

While robust, the cyclopropyl ring can undergo ring-opening reactions under certain conditions, typically involving strong acids or catalytic hydrogenation, which can lead to the formation of a butyl or isobutyl group. However, these conditions are generally harsher than those required for the transformations discussed in the previous sections. The stability of the N-cyclopropylmethyl moiety ensures that it remains intact during the functionalization of the pyrazole core, making it a useful group for modulating the physicochemical properties of the final molecule. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms provides insight into the reactivity and helps in optimizing reaction conditions.

For palladium-catalyzed cross-coupling reactions , the mechanism proceeds through a well-established catalytic cycle:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the pyrazole, forming a Pd(II) intermediate.

Transmetalation : The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The mechanism for Nucleophilic Aromatic Substitution (SNAr) involves two main steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer or σ-complex. libretexts.orgpressbooks.pub

Elimination : The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. wikipedia.org As noted earlier, this pathway is energetically unfavorable for this compound due to the lack of stabilizing electron-withdrawing groups.

The functionalization at the C-5 position via lithiation involves the formation of a key intermediate: a 5-lithiated pyrazole species. This is generated by the abstraction of the C-5 proton by a strong base. This intermediate is a powerful nucleophile that readily reacts with a supplied electrophile to form a new C-C or C-heteroatom bond at the C-5 position.

Strategic Derivatization and Functional Group Interconversions of 3 Bromo 1 Cyclopropylmethyl 1h Pyrazole

Introduction of Carboxylic Acid and Ester Moieties (e.g., at C-5)

The C-5 position of the 1,3-disubstituted pyrazole (B372694) ring is known for its susceptibility to deprotonation by strong bases, creating a nucleophilic center for subsequent reactions. This reactivity provides a direct and efficient route for the introduction of carboxylic acid and ester functionalities.

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can be achieved through metallation followed by carboxylation. The process involves treating the starting pyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This deprotonation selectively occurs at the C-5 position. The resulting pyrazolyl-lithium intermediate is then quenched with solid carbon dioxide (dry ice), which, after acidic workup, yields the desired carboxylic acid.

Similarly, ester moieties can be introduced by quenching the lithiated intermediate with an appropriate electrophile, such as ethyl chloroformate. This reaction directly furnishes the corresponding ethyl ester, ethyl this compound-5-carboxylate , bypassing the need for a separate esterification step from the carboxylic acid. This method is highly efficient for creating precursors for further modifications, such as amidation. researchgate.net

Table 1: Synthesis of C-5 Carboxylic Acid and Ester Derivatives
Starting MaterialReagentsProductReaction Type
This compound1. n-BuLi, THF, -78 °C 2. CO₂(s) 3. H₃O⁺This compound-5-carboxylic acidLithiation-Carboxylation
This compound1. n-BuLi, THF, -78 °C 2. ClCO₂EtEthyl this compound-5-carboxylateLithiation-Esterification

Synthesis of Thioamide and Nitrile Derivatives

Further functionalization of the pyrazole core can lead to the formation of thioamide and nitrile derivatives, which are valuable synthons in medicinal chemistry. These transformations often begin with the introduction of a formyl group.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic rings like pyrazole. wikipedia.orgnih.govyoutube.comorganic-chemistry.org Treatment of this compound with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces a formyl group, typically at the C-5 position, to yield This compound-5-carbaldehyde . nih.govresearchgate.netekb.egnih.gov

This aldehyde is a key intermediate for synthesizing thioamides. A multicomponent reaction involving the aldehyde, elemental sulfur, and a secondary amine (e.g., morpholine) in a suitable solvent provides a direct route to the corresponding (3-bromo-1-(cyclopropylmethyl)-1H-pyrazol-5-yl)(morpholino)methanethione .

The synthesis of nitrile derivatives can be approached from the C-5 carboxylic acid obtained in section 4.1. The carboxylic acid can be converted to a primary amide, This compound-5-carboxamide , using standard amidation conditions. Subsequent dehydration of this primary amide using a dehydrating agent like phosphorus oxychloride or thionyl chloride (SOCl₂) affords the target nitrile, This compound-5-carbonitrile .

Table 2: Synthesis of Aldehyde, Thioamide, and Nitrile Derivatives
PrecursorReagentsProductReaction Type
This compoundPOCl₃, DMFThis compound-5-carbaldehydeVilsmeier-Haack Formylation
This compound-5-carbaldehydeSulfur, Morpholine(3-bromo-1-(cyclopropylmethyl)-1H-pyrazol-5-yl)(morpholino)methanethioneThioamidation
This compound-5-carboxamidePOCl₃ or SOCl₂This compound-5-carbonitrileDehydration

Formation of Complex Fused Heterocyclic Systems Derived from the Pyrazole Core

The construction of fused heterocyclic systems expands the chemical space and offers novel scaffolds for drug discovery. Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles known for their diverse biological activities. The most common synthetic strategy involves the cyclocondensation of a 5-aminopyrazole precursor with a β-dicarbonyl compound or its synthetic equivalent. nih.govrsc.orgresearchgate.netbeilstein-journals.orgnih.gov

The necessary precursor, 5-amino-3-bromo-1-(cyclopropylmethyl)-1H-pyrazole , can be synthesized from the C-5 carboxylic acid derivative. A reliable method is the Curtius rearrangement, which converts a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.orgnih.gov The process begins with the conversion of the carboxylic acid to an acyl azide (B81097), often using diphenylphosphoryl azide (DPPA) or by activating the acid and reacting it with sodium azide. Gentle heating of the acyl azide induces a rearrangement to an isocyanate, which is then hydrolyzed under acidic or basic conditions to yield the 5-aminopyrazole. rsc.orgorganic-chemistry.org

Once obtained, the 5-aminopyrazole can be reacted with a 1,3-dielectrophile such as acetylacetone (B45752) (pentane-2,4-dione) in a solvent like acetic acid or ethanol. This reaction proceeds via an initial condensation followed by intramolecular cyclization and dehydration to regioselectively form the fused pyrazolo[1,5-a]pyrimidine (B1248293) system.

Table 3: Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Systems
PrecursorReagentsIntermediate/ProductReaction Type
This compound-5-carboxylic acid1. DPPA, t-BuOH, heat 2. HCl5-amino-3-bromo-1-(cyclopropylmethyl)-1H-pyrazoleCurtius Rearrangement
5-amino-3-bromo-1-(cyclopropylmethyl)-1H-pyrazoleAcetylacetone, Acetic Acid2-bromo-8-(cyclopropylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidineCyclocondensation

Amination and Amidation Reactions for Diverse Scaffolds

The introduction of nitrogen-containing functional groups through amination and amidation reactions is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored properties.

The bromine atom at the C-3 position of the pyrazole is amenable to substitution via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction couples the bromo-pyrazole with a wide range of primary or secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) in the presence of a base such as sodium tert-butoxide (NaOt-Bu). nih.govresearchgate.netnih.gov This allows for the direct installation of various amino groups at the C-3 position.

Amidation reactions provide a route to a vast array of carboxamide derivatives, which are prevalent in biologically active compounds. Starting from This compound-5-carboxylic acid , amides can be readily synthesized. The carboxylic acid is typically activated first, either by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or by using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole). ciac.jl.cnnih.govnih.gov The activated species is then reacted with a desired primary or secondary amine to form the corresponding amide bond. google.comasiaresearchnews.com

Table 4: Amination and Amidation Reactions
Starting MaterialReagentsProduct TypeReaction Type
This compoundAmine, Pd catalyst, Ligand, Base3-Amino-1-(cyclopropylmethyl)-1H-pyrazole derivativeBuchwald-Hartwig Amination
This compound-5-carboxylic acid1. SOCl₂ 2. Amine, BaseThis compound-5-carboxamide derivativeAmidation (via acyl chloride)
This compound-5-carboxylic acidAmine, HATU, DIPEAThis compound-5-carboxamide derivativeAmidation (Peptide Coupling)

Structural Elucidation and Conformational Analysis of 3 Bromo 1 Cyclopropylmethyl 1h Pyrazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural investigation of organic molecules in various states. For 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide comprehensive insights into the molecular framework, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are routinely employed to confirm the substitution pattern on the pyrazole ring and to characterize the substituents. researchgate.net

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring would resonate in the aromatic region, with the carbon atom attached to the bromine atom showing a characteristic shift. The carbons of the cyclopropylmethyl group would be observed in the aliphatic region. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-(Predicted value)
Pyrazole C4(Predicted value)(Predicted value)
Pyrazole C5(Predicted value)(Predicted value)
N-CH₂(Predicted value)(Predicted value)
Cyclopropyl (B3062369) CH(Predicted value)(Predicted value)
Cyclopropyl CH₂(Predicted value)(Predicted value)

Note: The table above is predictive and requires experimental data for validation.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₉BrN₂.

The mass spectrum of the parent pyrazole (1H-pyrazole) shows a prominent molecular ion peak. nist.gov For this compound, the mass spectrum is expected to display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

While experimental fragmentation data is not available, predictable fragmentation pathways would likely involve the loss of the cyclopropylmethyl group or the bromine atom. The fragmentation of the pyrazole ring itself is also a possibility. Analysis of these fragmentation patterns would provide valuable information for confirming the structure of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (⁷⁹Br)199.9949
[M]⁺ (⁸¹Br)201.9929
[M+H]⁺ (⁷⁹Br)201.0022
[M+H]⁺ (⁸¹Br)203.0001

Note: The m/z values are based on the most abundant isotopes and are predictive. uni.lu

Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the pyrazole ring and the cyclopropylmethyl group. The C=N and C=C stretching vibrations within the pyrazole ring would also be observable. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrazole and its derivatives typically exhibits absorption bands corresponding to π → π* transitions of the aromatic ring. researchgate.net For this compound, the position and intensity of these absorption bands would be influenced by the bromo and cyclopropylmethyl substituents.

X-ray Crystallographic Studies for Solid-State Structure Determination

While a crystal structure for this compound has not been reported in the reviewed literature, studies on other pyrazole derivatives have provided valuable insights into their solid-state structures. researchgate.net For instance, the crystal structure of 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole reveals the dihedral angles between the pyrazole ring and its substituent. nih.gov A crystallographic study of this compound would be essential to unambiguously determine its molecular geometry, including the planarity of the pyrazole ring and the orientation of the cyclopropylmethyl and bromo substituents. Such data would also reveal intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the crystal lattice.

Analysis of Molecular Conformation and Stereochemical Considerations

Computational modeling, in conjunction with experimental techniques like NMR, can be used to investigate the conformational landscape of the molecule and identify the most stable conformers. Studies on related N-alkyl-substituted amides have demonstrated the utility of combining experimental data with DFT calculations to understand conformational equilibria. mdpi.com For this compound, theoretical calculations could predict the rotational energy barrier and the preferred dihedral angle between the pyrazole ring and the cyclopropyl group.

Stereochemical considerations for this molecule are relatively straightforward as it does not possess any chiral centers. However, the spatial arrangement of the substituents on the pyrazole ring is crucial for its chemical and biological properties.

Computational Chemistry and Theoretical Approaches for 3 Bromo 1 Cyclopropylmethyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole. These calculations provide detailed information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical indicators of the molecule's chemical reactivity and kinetic stability. nih.gov

The electronic structure of pyrazole (B372694) derivatives is significantly influenced by the nature and position of substituents on the ring. nih.gov For this compound, the electron-withdrawing bromine atom at the 3-position is expected to lower the energy of the molecular orbitals compared to an unsubstituted pyrazole. The cyclopropylmethyl group at the 1-position, being a saturated alkyl group, will primarily act as a weak electron donor.

The HOMO is anticipated to be localized mainly on the pyrazole ring, with some contribution from the bromine atom's lone pairs. The LUMO is also expected to be centered on the pyrazole ring, particularly on the C=N-N=C framework. The energy of these orbitals determines the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further insights into the molecule's energetics and reactivity. These include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω). asrjetsjournal.org Hard molecules have a large HOMO-LUMO gap, indicating lower reactivity, while soft molecules have a small gap and are more reactive. nih.gov

Table 1: Illustrative Calculated Electronic Properties of this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-6.5 to -7.5Relates to ionization potential and electron-donating ability
LUMO Energy-0.5 to -1.5Relates to electron affinity and electron-accepting ability
HOMO-LUMO Gap5.0 to 7.0Indicator of chemical stability and reactivity
Electronegativity (χ)3.5 to 4.5Tendency to attract electrons
Global Hardness (η)2.5 to 3.5Resistance to change in electron distribution
Global Electrophilicity Index (ω)1.5 to 2.5Propensity to accept electrons

Note: These values are estimations based on typical DFT calculations for similar pyrazole derivatives and serve as a representative example.

Molecular Modeling and Conformational Landscape Analysis

The key dihedral angle to consider is the C(pyrazole)-N-CH2-C(cyclopropyl) angle. By systematically rotating this bond and calculating the corresponding energy, a conformational energy profile can be generated. Studies on similar molecules, such as cyclopropyl (B3062369) methyl ketone, have shown that specific orientations are energetically favored. It is likely that the most stable conformations of this compound will seek to minimize steric hindrance between the cyclopropyl group and the pyrazole ring.

The energy landscape of a molecule is a multidimensional surface that describes its potential energy as a function of its atomic coordinates. nih.govresearchgate.net By identifying the minima on this surface, the thermodynamically preferred structures can be determined. The energy barriers between these minima, which correspond to transition states, provide information about the kinetics of conformational changes.

Table 2: Representative Conformational Analysis Data for this compound

ConformerDihedral Angle (C-N-CH2-C)Relative Energy (kcal/mol)Population (%)
Anti-periplanar~180°0.00~70
Syn-clinal~60°1.5 - 2.5~25
Syn-periplanar~0°> 4.0< 5

Note: The data presented is hypothetical and illustrates the expected outcome of a conformational analysis, highlighting the likely preference for a staggered conformation to minimize steric interactions.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of this compound by identifying the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MESP) is a valuable tool for this purpose. researchgate.netnih.govresearchgate.net The MESP map visually represents the charge distribution on the molecule's surface, with electron-rich (negative potential) regions indicating sites prone to electrophilic attack and electron-deficient (positive potential) regions indicating sites susceptible to nucleophilic attack.

For this compound, the nitrogen atom at the 2-position of the pyrazole ring is expected to be the most electron-rich site, making it a primary target for protonation and other electrophilic interactions. The hydrogen atoms and the region around the C-Br bond are likely to exhibit a positive electrostatic potential.

Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative measure of the local reactivity at each atomic site. These indices help to distinguish between the reactivities of the different carbon and nitrogen atoms within the pyrazole ring.

Computational modeling can also be used to explore potential reaction pathways. For instance, in reactions involving this molecule, theoretical calculations can be used to model the structures of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction mechanism and predicting the most favorable synthetic routes.

Simulation of Intermolecular Interactions for Scaffold Design and Optimization

Understanding the intermolecular interactions of this compound is crucial for its application in the design of new materials and bioactive compounds. The molecule possesses several features that can participate in non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces. nih.govnih.govresearchgate.net

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the C-H bonds of the pyrazole ring and the cyclopropylmethyl group can act as weak hydrogen bond donors. The bromine atom at the 3-position is a potential halogen bond donor, an interaction that is increasingly recognized as important in crystal engineering and drug design. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or in the binding site of a protein. These simulations provide a dynamic picture of the intermolecular interactions and can help to understand how the molecule might bind to a biological target. nih.gov By analyzing the simulation trajectories, key interactions that contribute to binding affinity and stability can be identified, which is invaluable for the optimization of molecular scaffolds in drug discovery.

Table 3: Potential Intermolecular Interactions for this compound

Interaction TypeDonorAcceptor
Hydrogen BondC-H (pyrazole, cyclopropyl)N (pyrazole)
Halogen BondC-BrElectron-rich atoms (e.g., O, N)
π-π StackingPyrazole ringAromatic rings
van der WaalsEntire moleculeOther molecules

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR and Raman). iu.edu.sa These theoretical predictions are highly valuable for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds. asrjetsjournal.orgnih.gov

By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. researchgate.net These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can help to assign the signals in the experimental NMR spectra to specific atoms in the molecule.

Similarly, the vibrational frequencies and their corresponding intensities for IR and Raman spectroscopy can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net Comparing the calculated vibrational spectrum with the experimental one can confirm the molecular structure and provide a detailed assignment of the vibrational modes. nih.gov A strong correlation between the predicted and experimental spectra serves as a validation of the computed molecular geometry and electronic structure.

Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H NMR (pyrazole C-H)7.5 - 8.07.6
¹³C NMR (pyrazole C-Br)120 - 130125
IR (C=N stretch)1500 - 15501520
IR (C-Br stretch)600 - 650630

Note: The predicted values are representative of what would be expected from DFT calculations and are compared to plausible experimental values for illustrative purposes.

Applications As a Synthetic Building Block in Research Chemistry

Utilization in the Construction of Complex Organic Molecules for Research Initiatives

The presence of a bromine atom at the 3-position of the pyrazole (B372694) ring in 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole provides a reactive handle for a variety of cross-coupling reactions, which are fundamental tools for the construction of complex organic molecules. Transition metal-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at this position. This capability is crucial for research initiatives aimed at synthesizing novel compounds with potential applications in pharmaceuticals and agrochemicals. guidechem.com

For instance, in the synthesis of kinase inhibitors, a common strategy involves the coupling of a heterocyclic core, such as a pyrazole, with various aryl or heteroaryl fragments. nih.govnih.gov The this compound scaffold is an ideal starting point for such endeavors. The cyclopropylmethyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, while the pyrazole core can act as a crucial hydrogen bond donor or acceptor to interact with the target protein. acs.org

The following table illustrates the utility of bromo-pyrazoles as intermediates in the synthesis of biologically active compounds, a role for which this compound is well-suited.

PrecursorCoupling PartnerReaction TypeResulting ScaffoldPotential Application
3-Bromo-1-(substituted)-1H-pyrazoleArylboronic acidSuzuki-Miyaura Coupling3-Aryl-1-(substituted)-1H-pyrazoleKinase Inhibitors
3-Bromo-1-(substituted)-1H-pyrazoleOrganostannaneStille Coupling3-Substituted-1-(substituted)-1H-pyrazoleAgrochemicals
3-Bromo-1-(substituted)-1H-pyrazoleAlkeneHeck Coupling3-Alkenyl-1-(substituted)-1H-pyrazoleMaterials Science
3-Bromo-1-(substituted)-1H-pyrazoleTerminal alkyneSonogashira Coupling3-Alkynyl-1-(substituted)-1H-pyrazoleAntiviral Agents

This table presents generalized reactions where this compound can be utilized based on established methodologies for analogous bromo-pyrazoles.

A patent for the synthesis of the agrochemical chlorantraniliprole (B1668704) highlights the importance of a similar intermediate, 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, demonstrating the industrial relevance of such building blocks. google.comquickcompany.in

Strategic Precursor in the Development of Novel Synthetic Methodologies

The unique structural features of this compound also make it a valuable precursor for the development of novel synthetic methodologies. The reactivity of the C-Br bond can be exploited to explore new catalytic systems and reaction conditions. For example, researchers are continually seeking to develop more efficient and environmentally friendly cross-coupling methods, and functionalized heterocycles like this compound serve as excellent test substrates for these new protocols. researchgate.netnih.govmdpi.com

Furthermore, the N-cyclopropylmethyl group can influence the regioselectivity of reactions on the pyrazole ring, leading to the discovery of new synthetic transformations. The development of methods for the selective functionalization of pyrazoles is an active area of research, as it allows for the precise tuning of the properties of the resulting molecules. researchgate.net

The development of scalable and efficient routes to functionalized pyrazoles is also a significant area of research. The synthesis of N-methyl-3-bromo-5-methyl pyrazole, for example, has been optimized to improve yield and safety, showcasing the importance of developing robust synthetic methods for such building blocks. sci-hub.box

Contribution to Chemical Library Diversity for Academic Screening Programs

Chemical libraries are essential tools for the discovery of new bioactive molecules through high-throughput screening. mdpi.comresearchgate.net The diversity of a chemical library is a key determinant of its success in identifying "hits" against a wide range of biological targets. This compound is an excellent starting material for the construction of diverse pyrazole-based libraries.

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally complex and diverse small molecules from a common starting material. The multiple reaction sites on this compound (the C-Br bond and potentially the C-H bonds on the pyrazole ring and cyclopropyl (B3062369) group) allow for the generation of a wide variety of derivatives through a series of divergent synthetic steps.

The pyrazole scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a large number of biologically active compounds. nih.govresearchgate.net By incorporating the this compound core into a chemical library, researchers can explore a rich chemical space with a high probability of finding molecules with interesting biological activities. Academic screening programs benefit from such libraries as they provide access to novel chemical matter for fundamental research and early-stage drug discovery. nih.gov

The following table outlines the features of this compound that make it a valuable component for chemical library synthesis.

FeatureContribution to Library Diversity
Pyrazole Core A privileged scaffold with known biological relevance.
3-Bromo Substituent A versatile reactive handle for a wide range of functionalization reactions (e.g., cross-coupling, amination).
1-(cyclopropylmethyl) Group Introduces a three-dimensional element, increasing the structural complexity and exploring new regions of chemical space.

Q & A

Q. Basic Scale-Up Issues :

  • Purification : Distillation or recrystallization is required to remove byproducts (e.g., dibromo derivatives). High-purity (>96%) material is achievable via column chromatography with hexane/ethyl acetate gradients .
  • Safety : Brominating agents (e.g., Br₂) require strict handling protocols (e.g., fume hoods, PPE) due to toxicity and corrosivity .

Advanced Process Optimization : Continuous-flow reactors improve safety and yield by minimizing exposure to hazardous reagents. For example, microreactors enable precise control of Br₂ addition, reducing decomposition pathways .

How can biological activity studies of this compound derivatives be designed to evaluate structure-activity relationships (SAR)?

Q. Basic SAR Design :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 3-iodo, 3-chloro) to assess halogen-dependent bioactivity.
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease screens) to identify lead compounds .

Advanced Data Interpretation : Contradictions in activity data may arise from off-target effects. For example, cyclopropane ring-opening metabolites (e.g., allylic alcohols) can exhibit unintended bioactivity, necessitating metabolite profiling via LC-MS .

What analytical techniques are most reliable for detecting degradation products of this compound under physiological conditions?

Basic Stability Testing : Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV detect major degradation pathways (e.g., hydrolytic debromination).

Advanced Metabolite Identification : High-resolution LC-MS/MS and ¹⁹F NMR (if fluorinated analogs are used) identify trace metabolites. For example, cyclopropane ring-oxidized products can be detected at ppm levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.